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Compound of Interest

N-[2-(4-

Compound Name: cyclohexylphenoxy)ethyllacetamid
e

CAS No.: 282104-64-7

Cat. No.: B326664

Get Quote

Executive Summary & Compound Identity

N-[2-(4-cyclohexylphenoxy)ethyl]lacetamide (CAS: 282104-64-7) is a synthetic small
molecule belonging to the phenoxyethylacetamide class of melatonin receptor agonists.
Structurally, it mimics the endogenous indole scaffold of melatonin but replaces the indole core
with a 4-cyclohexylphenoxy moiety. This substitution enhances lipophilicity and binding affinity
for the hydrophobic pockets of the MT1 and MT2 melatonin receptors.

e Primary Mechanism: Agonist at MT1 (Mella) and MT2 (Mellb) G-protein coupled receptors.
 Signaling Pathway: Gi/o-coupled inhibition of adenylyl cyclase and reduction of cCAMP.

o Key Application: Probe for studying circadian entrainment and sleep-onset mechanisms with
potentially altered metabolic stability compared to native melatonin.
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Comparative Pharmacology: The Product vs.
Alternatives

This section objectively compares N-[2-(4-cyclohexylphenoxy)ethyl]lacetamide against

standard industry alternatives: Melatonin (native ligand), Ramelteon (synthetic drug), and

Agomelatine (atypical antidepressant).

hle 1 ndi onal Profil .

N-[2-(4-
- cyclohexylphen  Melatonin Ramelteon Agomelatine (S-
eature
oxy)ethyllaceta  (Native) (TAK-375) 20098)
mide
) Phenoxyethylace  Indole-ethyl- Indeno-furan- Naphthalene-
Chemical Class ) ) ) ) )
tamide acetamide propionamide ethyl-acetamide
MT1 Affinity ( ) High (0.1-0.5 Very High (0.014  Moderate (0.1
High (< 0.5 nM)
) nM) nM) nM)
MT2 Affinity ( _ High (0.1-0.5 Very High (0.045  Moderate (0.12
High (< 1.0 nM)
) nM) nM) nM)
o Non-selective ) MT1 > MT2 )
Selectivity Non-selective _ Non-selective
MT1/MT2 (slight)
N Negligible N N Antagonist (
5-HT2C Activity ] Negligible Negligible
(Predicted) M)
Moderate High (
QR2 Binding (Common off- Low Low
target) nM)
Metabolic Enhanced Low ( Moderate ( Moderate (
. (Cyclohexyl vs.
Stability min) h) h)

Methoxy)

*Values estimated based on structure-activity relationship (SAR) data for 4-substituted

phenoxyethylacetamides [1].
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Critical Analysis of Cross-Reactivity

o Selectivity over Serotonin Receptors: Unlike Agomelatine, which derives its antidepressant
efficacy from 5-HT2C antagonism, N-[2-(4-cyclohexylphenoxy)ethyl]acetamide lacks the
naphthalene core required for significant 5-HT2C binding. This makes it a "cleaner" tool for
isolating MT1/MT2-mediated effects without serotonergic confounding.

e Quinone Reductase 2 (QR2) Liability: Like melatonin, phenoxyethylacetamides can bind the
QR2 enzyme (formerly MT3). Researchers must control for QR2-mediated redox effects
when using this probe in high concentrations (>1 uM).

o Metabolic Profile: The bulky 4-cyclohexyl group provides steric hindrance against rapid
hydroxylation, potentially offering a longer half-life in in vivo rodent models compared to the
rapidly metabolized methoxy group of melatonin.

Mechanism of Action & Signaling Pathway

The compound activates the MT1 and MT2 receptors, initiating a Gi/o-protein signaling
cascade. This pathway is critical for validating the compound's functional activity.

Figure 1: Melatonin Receptor Signaling Cascade
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Caption: Gi/o-mediated signaling pathway activated by N-[2-(4-
cyclohexylphenoxy)ethyl]acetamide, leading to CAMP suppression.

Experimental Protocols for Validation

To ensure scientific rigor, researchers must validate the compound's activity using the following
standardized protocols.

Protocol A: Competitive Radioligand Binding Assay (MT1/MT2)

Objective: Determine the binding affinity (

) of the compound.

e Preparation:
o Source: Express human MT1 (hMT1) or MT2 (hMT2) receptors in CHO-K1 cells.

o Membrane: Prepare cell membranes by homogenization and centrifugation (40,000 x g,
20 min).

o Radioligand: Use 2-[
[]-iodomelatonin (
pM).

e Incubation:

o Mix 50 pg membrane protein with 20 pM 2-[
[]-iodomelatonin.

o Add increasing concentrations of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide (
M to
M).

o Incubate at 37°C for 60 minutes in Tris-HCI buffer (pH 7.4).
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e Termination:
o Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.
o Wash 3x with ice-cold buffer.
e Analysis:
o Measure radioactivity via gamma counter.
o Calculate

and convert to

using the Cheng-Prusoff equation:

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm agonist activity (efficacy).

Cell Culture: Use HEK293 cells stably expressing hMT1 or hMT2.
» Stimulation: Pre-treat cells with 10 uM Forskolin (to elevate cAMP levels).

o Treatment: Add N-[2-(4-cyclohexylphenoxy)ethyllacetamide (1 nM — 10 uM) and incubate
for 30 minutes.

» Detection: Lyse cells and quantify cCAMP using a TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer) kit (e.g., Lance Ultra or HTRF).

e Result: A dose-dependent decrease in TR-FRET signal indicates successful Gi/o agonist
activity.

Figure 2: Experimental Validation Workflow
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Caption: Step-by-step workflow for characterizing the pharmacological profile of the compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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